molecular formula C13H20O B7866622 3-(2,5-Dimethylphenyl)-3-pentanol

3-(2,5-Dimethylphenyl)-3-pentanol

Cat. No.: B7866622
M. Wt: 192.30 g/mol
InChI Key: WCBZORRUXRYMHS-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-3-pentanol is an organic compound with the molecular formula C13H20O It is a secondary alcohol characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a pentanol chain attached to the 3 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing 3-(2,5-Dimethylphenyl)-3-pentanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-pentanone to yield the desired alcohol.

      Reaction Conditions:

  • Reduction of Ketones: : Another method involves the reduction of 3-(2,5-dimethylphenyl)-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(2,5-Dimethylphenyl)-3-pentanol can undergo oxidation to form the corresponding ketone, 3-(2,5-dimethylphenyl)-3-pentanone.

      Reagents and Conditions:

  • Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used.

  • Substitution: : The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions.

Major Products

    Oxidation: 3-(2,5-Dimethylphenyl)-3-pentanone

    Reduction: Various alcohol derivatives depending on the specific reducing conditions

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2,5-Dimethylphenyl)-3-pentanol serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

Research into the biological activity of this compound is ongoing

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural features make it suitable for use in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-3-pentanol: Similar structure but with methyl groups at the 2 and 4 positions.

    3-(2,6-Dimethylphenyl)-3-pentanol: Methyl groups at the 2 and 6 positions.

    3-(2,5-Dimethylphenyl)-2-pentanol: Variation in the position of the hydroxyl group.

Uniqueness

3-(2,5-Dimethylphenyl)-3-pentanol is unique due to the specific positioning of the methyl groups on the phenyl ring and the hydroxyl group on the pentanol chain. This configuration can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-10(3)7-8-11(12)4/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBZORRUXRYMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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